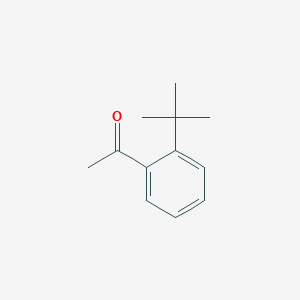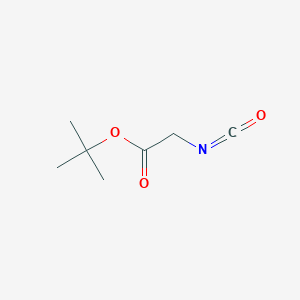
1-(2-Tert-butylphenyl)ethan-1-one
説明
The compound 1-(2-Tert-butylphenyl)ethan-1-one is a chemical entity that can be associated with a family of organic compounds featuring tert-butylphenyl groups. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the chemistry of 1-(2-Tert-butylphenyl)ethan-1-one.
Synthesis Analysis
The synthesis of related compounds often involves the dehalogenation of halogenated precursors, as seen in the preparation of 1,2-Bis(2,4,6-tri-tert-butylphenyl)ethane, which was synthesized by dehalogenating 2,4,6-tri-tert-butyl-benzyl chloride . Similarly, the synthesis of macrocyclic compounds and complex ligands typically involves condensation reactions, as demonstrated in the preparation of a macrocyclic ligand based on 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane . These methods could potentially be adapted for the synthesis of 1-(2-Tert-butylphenyl)ethan-1-one by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds are often characterized using X-ray crystallography, as seen in the determination of the crystal structure of 1,2-Bis(2,4,6-tri-tert-butylphenyl)ethane and the macrocyclic ligand . These studies reveal important geometrical parameters such as bond lengths and angles, which are crucial for understanding the molecular conformation and steric effects, especially in the presence of bulky tert-butyl groups. The molecular structure of 1-(2-Tert-butylphenyl)ethan-1-one would likely exhibit similar steric influences due to the presence of the tert-butyl group.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be quite diverse. For instance, the chelated complex [PdLCl2] reacts with alcohols to form a chiral cyclometallated complex . This indicates that complexes containing tert-butylphenyl groups can participate in substitution reactions leading to chiral products. The reactivity of 1-(2-Tert-butylphenyl)ethan-1-one would depend on the functional groups present and could potentially undergo similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate exhibits specific spectral characteristics and thermal behavior, indicating its potential as a high energy density material . The presence of tert-butyl groups and the overall molecular geometry can affect properties such as melting point, boiling point, solubility, and stability. The properties of 1-(2-Tert-butylphenyl)ethan-1-one would similarly be influenced by its molecular structure and substituents.
科学的研究の応用
Electrochemical Cleavage of 1,2-Diphenylethanes
The electrochemical cleavage of carbon-carbon bonds in 1,2-diphenylethanes, specifically including derivatives such as 1,2-di-(p-tert-butylphenyl)-ethane, has been demonstrated using a boron-doped diamond electrode. This research highlights the potential for selective electrochemical reactions in organic synthesis and environmental remediation processes. The study proposed a reaction mechanism involving methoxyl radicals formed by the discharge of methanol on the electrode, explaining the behavior of the electrode for the C-C cleavage of the derivatives (Zollinger et al., 2004).
Ligand Design for Low-coordinate Phosphorus Centers
Sterically Encumbered Systems for Phosphorus Centers
Research on tetraarylphenyls, specifically 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, has shown their utility as ligands in synthesizing compounds with two p-phenylene-bridged phosphorus centers. This work opens avenues for the development of novel materials with unique electronic and structural properties, highlighting the role of steric effects in chemical synthesis (Shah et al., 2000).
Catalysis and Organic Synthesis
Palladium-catalyzed Regioselective Addition Reaction
The use of tri-tert-butylphosphine in palladium-catalyzed reactions has shown to reverse the regioselectivity of the addition of ethyl phenylphosphinate to terminal alkynes. This finding is significant for synthetic chemistry, providing a method to control the synthesis of regioselective products in organic synthesis (Nune & Tanaka, 2007).
Material Science and Nanotechnology
Organic/Organosilica Nanocomposite Thin Films
The evaporation-induced self-assembly (EISA) technique has been used to create mesoscopically ordered nanocomposite thin films with improved hardness and photoluminescent properties. This research demonstrates the potential for designing new materials with tailored properties for applications in optoelectronics and protective coatings (Wahab et al., 2008).
Antioxidant Research
Thermochemical and Kinetic Studies of Bisphenol Antioxidant
A study on 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol revealed its potential as an antioxidant through thermochemical and kinetic investigations. The research provides insight into the antioxidative capabilities of bisphenol compounds, offering valuable information for their application in polymer stabilization and organic synthesis (Lucarini et al., 2001).
Safety and Hazards
特性
IUPAC Name |
1-(2-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNDFZMUIMPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608953 | |
| Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenyl)ethan-1-one | |
CAS RN |
22583-61-5 | |
| Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-tert-butylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)




